3-Methylpicolinimidohydrazide
Overview
Description
3-Methylpicolinimidohydrazide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a hydrazide derivative of 3-methylpicolinic acid and has a molecular formula of C8H10N4O. This compound has emerged as a vital research tool in various fields of industry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpicolinimidohydrazide typically involves the reaction of 3-methylpicolinic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The process involves the same basic steps as the laboratory synthesis but with adjustments to accommodate larger volumes and ensure consistent product quality. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methylpicolinimidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide compounds with various functional groups.
Scientific Research Applications
3-Methylpicolinimidohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylpicolinimidohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and RNA can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-Methylpicolinic acid: The parent compound from which 3-Methylpicolinimidohydrazide is derived.
Picolinimidohydrazide: A similar hydrazide derivative without the methyl group.
Isonicotinoylhydrazide: Another hydrazide derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methyl group on the picolinic acid moiety. This structural modification can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. Its potential therapeutic applications and versatility in chemical reactions further highlight its uniqueness .
Properties
IUPAC Name |
N'-amino-3-methylpyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIPVJRVSCXBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/C(=N/N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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